5,6-Dichloroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
5,6-dichloro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-4H,(H,12,13) |
InChI Key |
OKZBQYSWAAQMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Molecular Weight and Polarity: The dichloro derivative has a higher molecular weight and polarity than unsubstituted or mono-substituted variants, influencing solubility and bioavailability .
- Steric Considerations : Unlike bulky groups (e.g., benzyloxy in ), chlorine atoms are compact, minimizing steric hindrance while enhancing electronic modulation.
Physicochemical and Reactivity Profiles
Melting Points and Stability
- Dichloro derivatives are expected to exhibit higher melting points (estimated 170–190°C) due to increased intermolecular forces (e.g., dipole-dipole interactions) compared to methyl (~145–195°C for related compounds ) or hydroxy analogs.
- Chlorine’s electronegativity enhances thermal and oxidative stability, contrasting with hydroxy groups, which may undergo degradation under acidic conditions .
Reactivity
- Electrophilic Substitution : Chlorine deactivates the aromatic ring, directing further substitution to meta/para positions. This contrasts with methyl groups, which activate ortho/para positions .
- Nucleophilic Displacement : Chlorine at position 6 could participate in SNAr reactions, offering routes for functionalization—unachievable with methyl or methoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
